Artekin
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Overview
Description
Artequin is a combination medication used to treat malaria. It consists of two active ingredients: artesunate and mefloquine. Artesunate is a derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua), while mefloquine is a synthetic antimalarial agent. This combination is particularly effective against multidrug-resistant Plasmodium falciparum malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Artesunate: Artesunate is synthesized from dihydroartemisinin, which is derived from artemisinin.
Mefloquine: Mefloquine is synthesized through a multi-step process starting from 2,8-bis(trifluoromethyl)quinoline.
Industrial Production Methods
Industrial production of Artequin involves the large-scale synthesis of both artesunate and mefloquine, followed by their combination in fixed-dose formulations. The production process must adhere to stringent quality control measures to ensure the efficacy and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Artesunate can undergo oxidation to form dihydroartemisinin and other derivatives.
Reduction: Mefloquine can be reduced to its corresponding alcohol under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
Artesunate: The major products of artesunate reactions include dihydroartemisinin and other artemisinin derivatives.
Mefloquine: The major products of mefloquine reactions include its alcohol derivative and other quinoline compounds.
Scientific Research Applications
Artequin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of artemisinin derivatives and quinoline compounds.
Biology: Employed in studies investigating the life cycle and drug resistance mechanisms of Plasmodium falciparum.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating malaria, especially in regions with high drug resistance
Industry: Used in the development of new antimalarial drugs and combination therapies.
Mechanism of Action
Artequin exerts its antimalarial effects through the following mechanisms:
Comparison with Similar Compounds
Artequin is compared with other antimalarial combinations such as:
Artemether-lumefantrine: Both combinations are effective against multidrug-resistant malaria, but Artequin has a longer half-life, providing prolonged protection.
Artesunate-amodiaquine: Similar in efficacy, but Artequin is preferred in areas with high resistance to amodiaquine.
Dihydroartemisinin-piperaquine: Artequin and dihydroartemisinin-piperaquine are both highly effective, but the latter has a better pharmacokinetic profile due to the long half-life of piperaquine.
Similar Compounds
- Artemether-lumefantrine
- Artesunate-amodiaquine
- Dihydroartemisinin-piperaquine
Properties
CAS No. |
497968-03-3 |
---|---|
Molecular Formula |
C36H44F6N2O9 |
Molecular Weight |
762.7 g/mol |
IUPAC Name |
(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;4-oxo-4-[[(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid |
InChI |
InChI=1S/C19H28O8.C17H16F6N2O/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h10-13,16-17H,4-9H2,1-3H3,(H,20,21);3-5,8,12,15,24,26H,1-2,6-7H2/t10-,11-,12+,13+,16-,17-,18?,19-;12-,15+/m11/s1 |
InChI Key |
LHRJCEIKDHGLPS-JKGRWLOQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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